3,4-Dimethoxyfuran-2-carboxylic acid
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Description
“3,4-Dimethoxyfuran-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as furan carboxylic acids . It has a molecular formula of C6H8O3 .
Synthesis Analysis
The synthesis of polysubstituted furan-3(4)-carboxylates has been analyzed and summarized in a microreview . The review discusses methods of synthesis of monocyclic polysubstituted furan-3(4)-carboxylates published over the past 6 years . The synthesis from α-chloro ketones and β-dicarbonyl compounds are mentioned .Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring with two methoxy groups attached at the 3rd and 4th positions and a carboxylic acid group at the 2nd position . The average mass of the molecule is 128.126 Da .Chemical Reactions Analysis
The chemical reactions of furan compounds have been discussed in the context of furan platform chemicals . The reactions applicable to furan platform chemicals (FPCs) and a variety of methods for the synthesis of chiral furans are highlighted .Future Directions
The future directions of research on furan compounds, including “3,4-Dimethoxyfuran-2-carboxylic acid”, could involve the development of more sustainable processes for renewable bioplastics production . The U.S. Department of Energy has designated 2,5-furandicarboxylic acid (FDCA), a furan compound, as one of the “Top Value-Added Chemicals from Biomass” . This suggests potential future directions for research and development in this area.
Properties
IUPAC Name |
3,4-dimethoxyfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-10-4-3-12-6(7(8)9)5(4)11-2/h3H,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUWROBNPKRAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=C1OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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